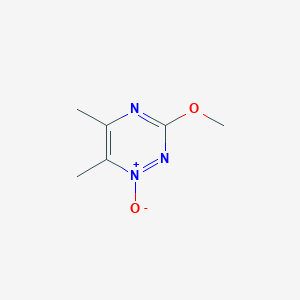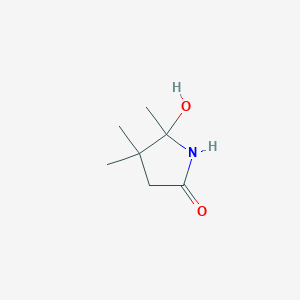
calcium;5H-inden-5-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;5H-inden-5-ide is a compound that combines calcium with the 5H-inden-5-ide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;5H-inden-5-ide typically involves the reaction of calcium salts with 5H-inden-5-ide precursors under controlled conditions. One common method is to react calcium chloride with 5H-inden-5-ide in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;5H-inden-5-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The inden-5-ide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield calcium oxide, while substitution reactions can produce various substituted inden-5-ide derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium;5H-inden-5-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: this compound is used in the production of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of calcium;5H-inden-5-ide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with calcium channels and other proteins, modulating cellular functions and signaling pathways. The exact molecular targets and pathways depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium carbide (CaC2)
- Calcium carbonate (CaCO3)
- Calcium oxide (CaO)
Uniqueness
Calcium;5H-inden-5-ide is unique due to its combination of calcium with the inden-5-ide moiety, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
38097-29-9 |
|---|---|
Molekularformel |
C18H14Ca |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
calcium;5H-inden-5-ide |
InChI |
InChI=1S/2C9H7.Ca/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1;+2 |
InChI-Schlüssel |
VOVORENQOIVHNN-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC2=CC=CC2=C1.[CH-]1C=CC2=CC=CC2=C1.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)





![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)

![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)


![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
